2,2-Bis(tert-butylperoxy)butane
Overview
Description
2,2-Bis(tert-butylperoxy)butane is a bioactive chemical.
Mechanism of Action
Target of Action
2,2-Bis(tert-butylperoxy)butane, also known as 2,2-di(tert-Butylperoxy)butane, primarily targets the polymerization process of various organic compounds . It acts as a free radical initiator, playing a crucial role in the polymerization and copolymerization of styrene, ethylene, and acrylics .
Mode of Action
This compound functions as a free radical initiator, meaning it starts the polymerization process by donating a free radical to the monomer . This initiates a chain reaction, leading to the formation of a polymer. The compound’s interaction with its targets results in the transformation of monomers into polymers, which are larger and more complex molecules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway of organic compounds . The compound’s action can lead to the formation of various types of polymers, depending on the monomers present. These polymers can have a wide range of properties and uses, from plastic materials to synthetic fibers .
Result of Action
The primary result of this compound’s action is the formation of polymers from monomers . This transformation can significantly alter the physical and chemical properties of the original compounds, leading to materials with a wide range of potential applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to heat, light, and contact with certain chemicals, which can cause it to decompose and potentially lead to explosive reactions . Therefore, it’s typically stored in a cool, dark environment and handled with care to prevent any unwanted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Bis(tert-butylperoxy)butane can be synthesized through the reaction of tert-butyl hydroperoxide with butane. The reaction typically occurs under controlled conditions to ensure the stability of the peroxide groups. The process involves the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves continuous processes to ensure consistent quality and high efficiency. The use of advanced reactors and separation techniques helps in achieving high purity levels. Safety measures are crucial due to the compound’s explosive nature under certain conditions .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(tert-butylperoxy)butane primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals are highly reactive and can initiate polymerization reactions. The compound can also participate in oxidation reactions due to its peroxide groups .
Common Reagents and Conditions:
Decomposition: Typically occurs at elevated temperatures or in the presence of catalysts.
Oxidation: Can occur in the presence of oxidizing agents such as hydrogen peroxide or other peroxides.
Major Products Formed:
Scientific Research Applications
2,2-Bis(tert-butylperoxy)butane is widely used in scientific research and industrial applications:
Comparison with Similar Compounds
- tert-Butyl hydroperoxide
- tert-Butyl peracetate
- 1,1-Bis(tert-butylperoxy)cyclohexane
- 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Uniqueness: 2,2-Bis(tert-butylperoxy)butane stands out due to its high stability and efficiency as a free radical initiator. Its ability to decompose at relatively lower temperatures compared to other peroxides makes it a preferred choice in various polymerization processes .
Properties
IUPAC Name |
2,2-bis(tert-butylperoxy)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4/c1-9-12(8,15-13-10(2,3)4)16-14-11(5,6)7/h9H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOVXPHOJANJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(OOC(C)(C)C)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4 | |
Record name | 2,2-DI-(TERT-BUTYLPEROXY)BUTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/6150 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044874 | |
Record name | 2,2-Bis(tert-butylperoxy)butane | |
Source | EPA DSSTox | |
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Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167-23-9 | |
Record name | 2,2-DI-(TERT-BUTYLPEROXY)BUTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6150 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,2-Bis(tert-butylperoxy)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2167-23-9 | |
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Record name | 2,2-Bis(tert-butylperoxy)butane | |
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Record name | 2,2-Bis(tert-butylperoxy)butane | |
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Record name | Peroxide, 1,1'-(1-methylpropylidene)bis[2-(1,1-dimethylethyl) | |
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Record name | 2,2-Bis(tert-butylperoxy)butane | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl sec-butylidene diperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.825 | |
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Record name | 2,2-DI(TERT-BUTYLPEROXY)BUTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,2-Bis(tert-butylperoxy)butane?
A1: this compound is primarily used as a radical initiator for the polymerization of various monomers, including styrene, ethylene, and acrylic monomers. [] It is particularly useful in solution, suspension, and bulk polymerization processes. []
Q2: How does this compound initiate polymerization reactions?
A2: this compound decomposes thermally to generate tert-butoxyl radicals. [, , ] These radicals can then abstract hydrogen atoms from monomers, creating monomer radicals that initiate the polymerization chain reaction. []
Q3: What makes this compound particularly suitable for high-pressure polymerization?
A3: The decomposition of this compound can be activated by trialkylaluminium compounds. [] This activation allows for radical generation at lower temperatures, making it suitable for high-pressure polymerization processes where precise temperature control is crucial. []
Q4: What are the products of this compound decomposition?
A4: The thermal decomposition of this compound primarily yields acetone and tert-butyl alcohol. [] Other byproducts include methyl ethyl ketone, propionic acid methyl ester, acetic acid ethyl ester, tert-butyl methyl ether, and solvent oligomers. [] Gaseous products include methane, carbon dioxide, and smaller amounts of ethane, propane, and ethylene. []
Q5: How does the structure of this compound influence its reactivity?
A6: The presence of two tert-butylperoxy groups in its structure makes this compound a bifunctional initiator. [, ] This means it can initiate polymerization from two sites, potentially leading to higher monomer conversion rates compared to monofunctional initiators. [] Additionally, the tert-butyl groups provide steric hindrance, influencing the stability and decomposition pathways of the molecule. []
Q6: What are the safety concerns associated with this compound?
A7: As a peroxide, this compound is prone to decomposition, potentially releasing heat and flammable vapors, leading to fire or explosion hazards. [] It should be stored at low temperatures (below 4°C), away from acids, reducing agents, and polymerization catalysts. [] Contact with skin and eyes should be avoided due to its irritant properties. []
Q7: Are there any modeling studies on the use of this compound in polymerization?
A8: Yes, kinetic models have been developed to simulate ethylene (co)polymerization initiated by this compound in high-pressure reactors. [] These models consider initiation, propagation, and termination reactions, allowing researchers to predict monomer conversion, molecular weight distribution, and copolymer composition. [] They are valuable tools for optimizing polymerization processes and tailoring polymer properties. []
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